molecular formula C21H30N4O2 B7180956 N-[4-[[acetyl(cyclopropyl)amino]methyl]phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide

N-[4-[[acetyl(cyclopropyl)amino]methyl]phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide

Cat. No.: B7180956
M. Wt: 370.5 g/mol
InChI Key: GVXSGCMIJMDPKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[[acetyl(cyclopropyl)amino]methyl]phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyclopropyl group, a pyrrolidine ring, and an amide linkage, which contribute to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-[4-[[acetyl(cyclopropyl)amino]methyl]phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2/c1-16(26)25(19-8-9-19)14-17-4-6-18(7-5-17)22-21(27)24-13-10-20(15-24)23-11-2-3-12-23/h4-7,19-20H,2-3,8-15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXSGCMIJMDPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=C(C=C1)NC(=O)N2CCC(C2)N3CCCC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[acetyl(cyclopropyl)amino]methyl]phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide typically involves multiple steps:

  • Formation of the Acetyl(cyclopropyl)amine Intermediate

      Reaction: Cyclopropylamine is acetylated using acetic anhydride in the presence of a base such as pyridine.

      Conditions: The reaction is carried out at room temperature for several hours.

  • Synthesis of the Phenyl Intermediate

      Reaction: The acetyl(cyclopropyl)amine is then reacted with 4-(chloromethyl)benzyl chloride in the presence of a base like sodium hydroxide.

      Conditions: This step is typically performed in an organic solvent such as dichloromethane at a controlled temperature.

  • Formation of the Final Compound

      Reaction: The phenyl intermediate is coupled with 3-pyrrolidin-1-ylpyrrolidine-1-carboxylic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

      Conditions: The reaction is conducted in an inert atmosphere, often under nitrogen, at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This can involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve yields.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Products: Oxidation can lead to the formation of ketones or carboxylic acids depending on the reaction conditions.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: Reduction typically results in the formation of alcohols or amines.

  • Substitution

      Reagents: Nucleophiles like sodium azide or thiols.

      Products: Substitution reactions can introduce various functional groups, leading to derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF (dimethylformamide).

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing a tool for studying enzyme function and regulation.

    Protein Binding: The compound’s structure allows it to interact with proteins, potentially serving as a probe in biochemical assays.

Medicine

    Drug Development: Its potential pharmacological activity makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Therapeutic Applications: It may have therapeutic potential in treating diseases by modulating biological pathways.

Industry

    Polymer Synthesis: The compound can be used in the synthesis of polymers with unique properties.

    Chemical Manufacturing: It may serve as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism by which N-[4-[[acetyl(cyclopropyl)amino]methyl]phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide exerts its effects involves:

    Molecular Targets: The compound may target specific proteins or enzymes, binding to active sites and modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially altering cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-[[acetyl(cyclopropyl)amino]methyl]phenyl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide shares structural similarities with other amide-containing compounds and pyrrolidine derivatives, such as:
    • This compound
    • This compound

Uniqueness

  • Structural Features : The presence of both a cyclopropyl group and a pyrrolidine ring in the same molecule is relatively unique, providing distinct chemical and physical properties.
  • Reactivity : Its reactivity profile, particularly in substitution and reduction reactions, sets it apart from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.